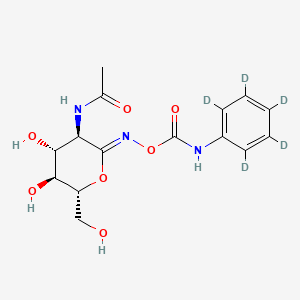
(Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-Phenyl-d5-carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-Phenyl-d5-carbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H19N3O7 and its molecular weight is 358.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
PUGNAc derivatives, including the specific compound , have been synthesized and evaluated for their inhibitory activities against β-N-acetylglucosaminidases and their potential as inhibitors of uridine diphosphate-N-acetyl-D-glucosamine polypeptidyl transferase (OGT), which is crucial for the post-translational modification of proteins by N-acetyl-D-glucosamine. This area of research is significant for understanding the compound's role in modulating enzymatic activities related to cellular functions and diseases (Scaffidi, A., Stubbs, K., Vocadlo, D., & Stick, R., 2008).
Inhibitor Design and Mechanism Analysis
Research has been conducted on designing selective inhibitors for O-GlcNAcase, an enzyme involved in removing O-GlcNAc modifications from proteins, using analogs of PUGNAc. These studies provide insights into the compound's utility in dissecting the roles of O-GlcNAc post-translational modifications at cellular and organismal levels, which is essential for understanding various biological processes and disease mechanisms (Stubbs, K., Zhang, N., & Vocadlo, D., 2006).
Computational Analysis for Drug Design
Computational analyses have been employed to model the interactions between human O-GlcNAcase and inhibitors like PUGNAc, aiding in the rational design of new inhibitors. These studies are crucial for developing therapeutics targeting specific enzymes and understanding the molecular basis of inhibitor efficiency and selectivity (Alencar, N., Sousa, P. R. M., Silva, J. R. A., Lameira, J., Alves, C., Martí, S., & Moliner, V., 2012).
Enzymatic Reaction Mechanisms
Investigations into the catalytic mechanisms of enzymes like O-GlcNAcase, with PUGNAc as a reference inhibitor, provide valuable information on the substrate-assisted catalysis. Understanding these mechanisms is essential for designing more effective inhibitors and exploring the therapeutic potential of compounds targeting these enzymatic pathways (Lameira, J., Alves, C., Tuñón, I., Martí, S., & Moliner, V., 2011).
Structure-Activity Relationship Studies
Through kinetic, thermodynamic, and structural analyses, research has been conducted to understand the interaction of PUGNAc derivatives with various enzymes. These studies contribute to the knowledge of how structural modifications of the compound influence its biological activity and its potential for therapeutic applications (He, Y., Bubb, A. K., Stubbs, K., Gloster, T., & Davies, G., 2011).
作用機序
Target of Action
The primary targets of this compound are Beta-hexosaminidase and O-GlcNAcase BT_4395 . These enzymes play a crucial role in the metabolism of carbohydrates, specifically in the breakdown and recycling of glycoproteins and glycolipids.
Mode of Action
The compound interacts with its targets by binding to the active site of the enzymes, thereby inhibiting their function . This interaction results in the disruption of the normal metabolic processes carried out by these enzymes.
Biochemical Pathways
The inhibition of Beta-hexosaminidase and O-GlcNAcase BT_4395 affects the peptidoglycan recycling pathway . This pathway is responsible for the breakdown and recycling of peptidoglycan, a major component of bacterial cell walls. The disruption of this pathway can lead to the accumulation of undigested peptidoglycan fragments, which can have downstream effects on bacterial growth and survival.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis due to the inhibition of peptidoglycan recycling . This can potentially lead to bacterial cell lysis and death, thereby exerting an antibacterial effect.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for '(Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-Phenyl-d5-carbamate' involves the protection of the hydroxyl group of D-glucose followed by the reaction with acetamide to form N-acetyl-D-glucosamine. This is then reacted with phenyl isocyanate to form N-phenyl carbamate. The resulting compound is then reacted with (Z)-form of Schiff base to form the desired compound.", "Starting Materials": [ "D-glucose", "Acetic anhydride", "Ammonium hydroxide", "Phenyl isocyanate", "(Z)-form of Schiff base" ], "Reaction": [ "D-glucose is protected with acetic anhydride and ammonium hydroxide to form N-acetyl-D-glucosamine.", "N-acetyl-D-glucosamine is reacted with phenyl isocyanate to form N-phenyl carbamate.", "N-phenyl carbamate is reacted with (Z)-form of Schiff base to form the desired compound, '(Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-Phenyl-d5-carbamate'." ] } | |
CAS番号 |
1331383-16-4 |
分子式 |
C15H19N3O7 |
分子量 |
358.36 g/mol |
IUPAC名 |
[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10-,11-,12-,13-/m1/s1/i2D,3D,4D,5D,6D |
InChIキー |
PBLNJFVQMUMOJY-COUUERHPSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)O/N=C/2\[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)[2H])[2H] |
SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
同義語 |
(Z)-PugNAc-d5; (1Z)-2-(Acetylamino)-2-deoxy-N-[[(phenyl-d5-amino)carbonyl]oxy]-_x000B_D-gluconimidic Acid δ-Lactone; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



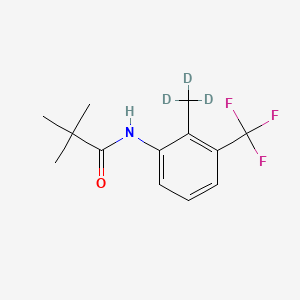


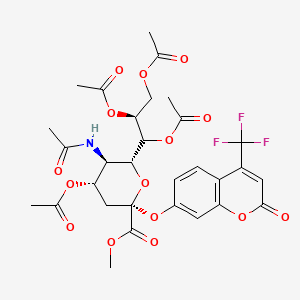
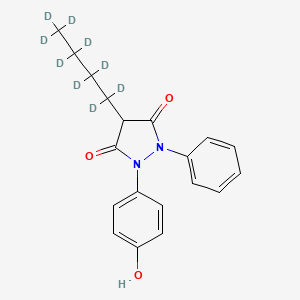


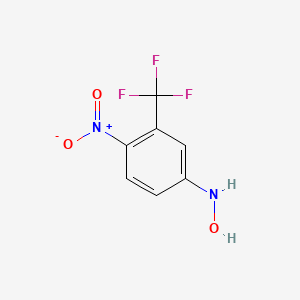



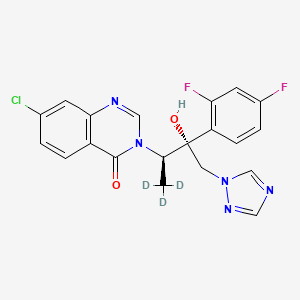
![2-[(2-Diethyl-d10)aminoethoxy]ethanol](/img/structure/B564740.png)
